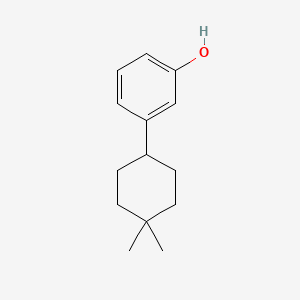
3-(4,4-Dimethylcyclohexyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,4-Dimethylcyclohexyl)phenol is a phenolic compound with the molecular formula C₁₄H₂₀O and a molecular weight of 204.308 g/mol . This compound is characterized by a phenol group attached to a cyclohexyl ring that is substituted with two methyl groups at the 4-position. It is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4-Dimethylcyclohexyl)phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-chloromethylbenzene with a nucleophile under high-temperature conditions (around 340°C) to yield a mixture of methylbenzenols . Another approach involves the Ullmann reaction, where 4-iodophenol reacts with a co-reagent like 3-methoxyphenol in the presence of a copper catalyst, followed by demethylation with hydrobromic acid in acetic acid .
Industrial Production Methods
Industrial production methods for phenolic compounds often involve large-scale nucleophilic aromatic substitution reactions. These methods typically require stringent reaction conditions, including high temperatures and the use of strong nucleophiles to achieve the desired substitution on the aromatic ring .
Chemical Reactions Analysis
Types of Reactions
3-(4,4-Dimethylcyclohexyl)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Quinones can be reduced back to hydroquinones using reducing agents such as sodium borohydride.
Electrophilic Aromatic Substitution: The phenol group activates the aromatic ring towards electrophilic substitution reactions, such as nitration and bromination.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride.
Electrophilic Substitution: Nitric acid for nitration, bromine water for bromination.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Electrophilic Substitution: 2-nitrophenol, 4-nitrophenol, 2,4,6-tribromophenol.
Scientific Research Applications
3-(4,4-Dimethylcyclohexyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4,4-Dimethylcyclohexyl)phenol involves its interaction with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The hydroxyl group on the phenol activates the aromatic ring, making it more susceptible to electrophilic attack.
Oxidation-Reduction Reactions: The phenol group can undergo redox reactions, forming quinones and hydroquinones, which play a role in various biological processes.
Comparison with Similar Compounds
3-(4,4-Dimethylcyclohexyl)phenol can be compared with other phenolic compounds, such as:
Phenol: The simplest phenolic compound with a hydroxyl group attached to a benzene ring.
4-Methylphenol (p-Cresol): A phenol derivative with a methyl group at the para position.
2,4,6-Tribromophenol: A phenol derivative with three bromine atoms at the 2, 4, and 6 positions.
The uniqueness of this compound lies in its cyclohexyl ring substituted with two methyl groups, which imparts specific properties and reactivity to the compound.
Properties
Molecular Formula |
C14H20O |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
3-(4,4-dimethylcyclohexyl)phenol |
InChI |
InChI=1S/C14H20O/c1-14(2)8-6-11(7-9-14)12-4-3-5-13(15)10-12/h3-5,10-11,15H,6-9H2,1-2H3 |
InChI Key |
UEXIVMOXHFSMIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)C2=CC(=CC=C2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


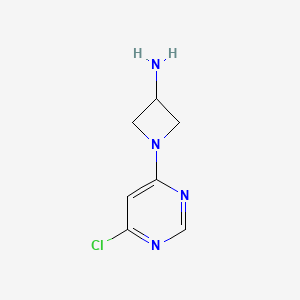
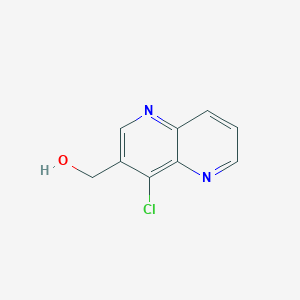
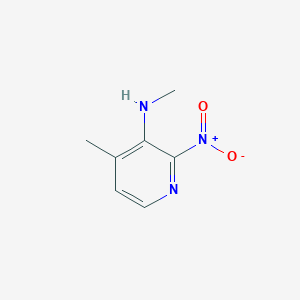
![1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B12839692.png)
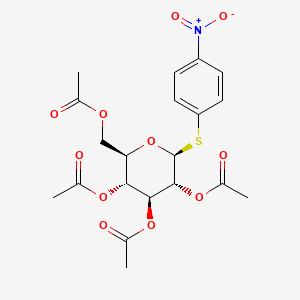
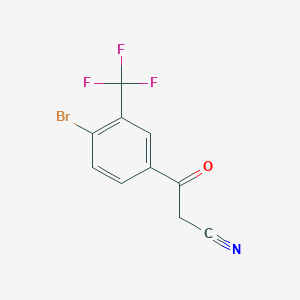
![7-Nitro-3a-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one](/img/structure/B12839726.png)
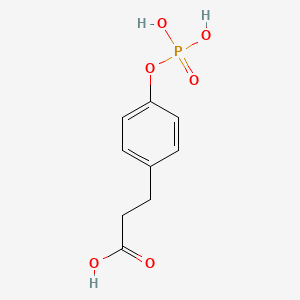
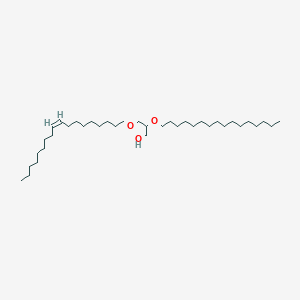
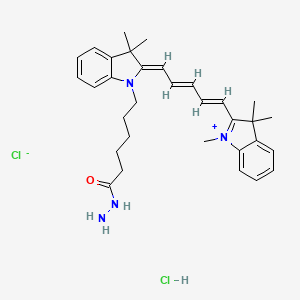
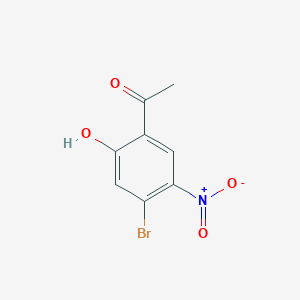
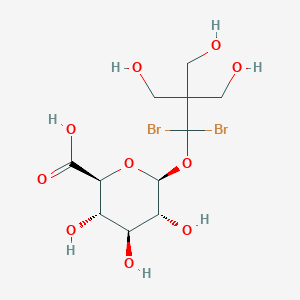
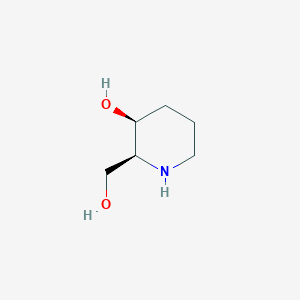
![1-(Pyrido[3,4-b]pyrazin-5-yl)ethan-1-one](/img/structure/B12839759.png)
